

# Application Notes and Protocols: INCB054828 (Pemigatinib) in a Cholangiocarcinoma Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB054828 |           |
| Cat. No.:            | B1191782   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cholangiocarcinoma (CCA) is a highly aggressive malignancy of the biliary tract with a generally poor prognosis due to limited therapeutic options for advanced-stage disease.[1] A significant breakthrough in the treatment of a subset of intrahepatic cholangiocarcinoma (iCCA) has been the development of targeted therapies against fibroblast growth factor receptor (FGFR) aberrations.[2] Genetic alterations, particularly fusions involving FGFR2, are present in approximately 10-20% of iCCA cases and act as oncogenic drivers.[2][3]

**INCB054828**, also known as pemigatinib (Pemazyre®), is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[3][4] It functions as an ATP-competitive inhibitor, effectively blocking FGFR signaling pathways and thereby inhibiting the proliferation and survival of cancer cells with FGFR alterations.[4][5] Preclinical studies utilizing xenograft mouse models have been instrumental in demonstrating the in vivo efficacy of **INCB054828**, providing a strong rationale for its clinical development and eventual FDA approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing an **INCB054828** xenograft mouse model for cholangiocarcinoma research, aimed at guiding



researchers in the preclinical evaluation of this and other FGFR inhibitors.

## **Signaling Pathway**

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[6] In cholangiocarcinoma with FGFR2 fusions, the fusion proteins lead to ligand-independent dimerization and constitutive activation of the FGFR kinase domain. This aberrant signaling activates downstream pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, driving oncogenesis.[3] **INCB054828** selectively inhibits FGFR kinase activity, thereby blocking these downstream signaling cascades.[5]





Click to download full resolution via product page

Caption: The FGF/FGFR signaling pathway and the inhibitory action of INCB054828.



## **Data Presentation**

Preclinical studies have demonstrated the potent anti-tumor activity of **INCB054828** in cholangiocarcinoma xenograft models harboring FGFR alterations. The data consistently show significant tumor growth inhibition in a dose-dependent manner.

| Model                       | Treatment<br>Group | Dose<br>(mg/kg) | Schedule | Tumor<br>Growth<br>Inhibition<br>(%) | Observati<br>ons   | Reference |
|-----------------------------|--------------------|-----------------|----------|--------------------------------------|--------------------|-----------|
| AN3CA<br>(FGFR2<br>mut)     | INCB0548<br>28     | 1               | QD, PO   | 70                                   | Well-<br>tolerated | [4]       |
| AN3CA<br>(FGFR2<br>mut)     | INCB0548<br>28     | 3               | QD, PO   | 95                                   | Well-<br>tolerated | [4]       |
| AN3CA<br>(FGFR2<br>mut)     | INCB0548<br>28     | 10              | QD, PO   | 102<br>(regression<br>)              | Well-<br>tolerated | [4]       |
| KATOIII<br>(FGFR2<br>amp)   | INCB0548<br>28     | 10              | QD, PO   | 81                                   | Well-<br>tolerated | [4]       |
| NCI-H1581<br>(FGFR1<br>amp) | INCB0548<br>28     | 10              | QD, PO   | 92                                   | Well-<br>tolerated | [4]       |

QD: Once daily; PO: Oral gavage.

## Experimental Protocols Establishment of a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

## Methodological & Application





Patient-derived xenografts (PDXs) are valuable preclinical models as they closely recapitulate the histopathological and molecular characteristics of the original patient tumor.[7][8]

#### Materials:

- Freshly resected tumor tissue from a patient with cholangiocarcinoma (obtained with informed consent and institutional review board approval).[9]
- 6-8 week old immunodeficient mice (e.g., NOD/SCID/II2rg null (NSG) mice).[9]
- Matrigel (Corning).
- Surgical tools (scalpels, forceps).
- Phosphate-buffered saline (PBS) with antibiotics.
- Anesthesia (e.g., isoflurane).

#### Protocol:

- Collect fresh tumor tissue from the patient in a sterile container with PBS on ice.
- In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
- Mince the tumor tissue into small fragments (approximately 1-2 mm³).
- Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.
- Anesthetize the NSG mice.
- Subcutaneously inject approximately 0.1-0.2 mL of the tumor fragment/Matrigel suspension into the flank of each mouse.[9]
- Monitor the mice for tumor growth. Palpate the injection site twice weekly.
- Once tumors reach a certain size (e.g., 150-200 mm³), the mice are ready for efficacy studies. Tumor volume can be calculated using the formula: V = (length × width²)/2.[7]



 For subsequent passages, established tumors can be excised, fragmented, and re-implanted into new cohorts of mice.

## In Vivo Efficacy Study of INCB054828

#### Materials:

- Tumor-bearing mice (e.g., CCA PDX or cell line-derived xenograft models).
- INCB054828 (pemigatinib).
- Vehicle solution for drug formulation (e.g., as recommended by the manufacturer).
- Oral gavage needles.
- Calipers for tumor measurement.
- · Animal balance.

#### Protocol:

- Once tumors in the xenograft models reach an average volume of 150-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Record the initial tumor volume and body weight of each mouse.
- Prepare the **INCB054828** formulation at the desired concentrations (e.g., 1, 3, 10 mg/kg) in the appropriate vehicle.
- Administer INCB054828 or vehicle control to the respective groups via oral gavage once daily.[4]
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Monitor the body weight and overall health of the mice 2-3 times per week as a measure of toxicity.[7]
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)] x 100.

## **Experimental Workflow**

The following diagram illustrates the typical workflow for a preclinical study of **INCB054828** in a cholangiocarcinoma xenograft model.





Click to download full resolution via product page

Caption: Workflow for a preclinical efficacy study of INCB054828.



## Conclusion

The **INCB054828** cholangiocarcinoma xenograft mouse model is a critical tool for preclinical research. It allows for the in vivo evaluation of FGFR inhibitors, investigation of mechanisms of action, and assessment of potential combination therapies. The protocols and information provided herein offer a comprehensive guide for researchers working in this area, facilitating the continued development of targeted therapies for this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Selecting an Appropriate Experimental Animal Model for Cholangiocarcinoma Research [xiahepublishing.com]
- 2. Pemigatinib in Intrahepatic Cholangiocarcinoma: A Work in Progress | MDPI [mdpi.com]
- 3. Safety and efficacy of pemigatinib in patients with cholangiocarcinoma: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. Human Metastatic Cholangiocarcinoma Patient-Derived Xenografts and Tumoroids for Preclinical Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metastatic Cholangiocarcinoma Patient-Derived Xenografts and Tumoroids for Preclinical Drug Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: INCB054828 (Pemigatinib) in a Cholangiocarcinoma Xenograft Mouse Model]. BenchChem, [2025].



[Online PDF]. Available at: [https://www.benchchem.com/product/b1191782#incb054828-xenograft-mouse-model-for-cholangiocarcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com